molecular formula C21H22FN3S B11612567 1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole

Cat. No.: B11612567
M. Wt: 367.5 g/mol
InChI Key: NKUVQDPCXUNMAB-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbothioyl group.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole include:

The uniqueness of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22FN3S

Molecular Weight

367.5 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H22FN3S/c1-23-10-12-24(13-11-23)21(26)19-15-25(20-5-3-2-4-18(19)20)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3

InChI Key

NKUVQDPCXUNMAB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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